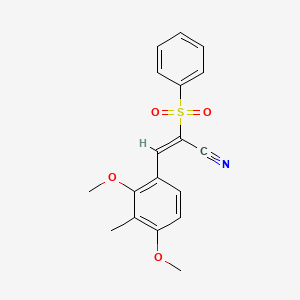![molecular formula C24H24N2O5 B5864176 N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)
N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide), also known as MMMP, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. MMMP is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) is not fully understood. However, studies have shown that N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) can bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition of topoisomerase II activity is believed to be responsible for the anti-cancer properties of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide).
Biochemical and Physiological Effects
Studies have shown that N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) can induce apoptosis, or programmed cell death, in cancer cells. N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. In addition, N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) in lab experiments is its high purity and stability. N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide). One potential direction is the development of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)-based fluorescent probes for detecting metal ions in biological systems. Another direction is the further exploration of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)'s anti-cancer properties and its potential use in cancer treatment. Additionally, the development of new synthesis methods for N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) could lead to the discovery of new compounds with unique properties.
Métodos De Síntesis
The synthesis of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) involves the reaction of 3-methoxybenzoyl chloride and 4-methoxybenzaldehyde in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain pure N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide).
Aplicaciones Científicas De Investigación
N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) has been studied for its potential applications in various scientific fields. One of the most promising applications of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) is in the field of cancer research. Studies have shown that N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) has anti-cancer properties and can inhibit the growth of cancer cells in vitro. N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
3-methoxy-N-[[(3-methoxybenzoyl)amino]-(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-19-12-10-16(11-13-19)22(25-23(27)17-6-4-8-20(14-17)30-2)26-24(28)18-7-5-9-21(15-18)31-3/h4-15,22H,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDYYXNIZKCTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(NC(=O)C2=CC(=CC=C2)OC)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)


![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)

![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)



![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)
![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)
